molecular formula C6H12O4 B14115576 2,6-Dideoxy-beta-D-galactose

2,6-Dideoxy-beta-D-galactose

Cat. No.: B14115576
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-KAZBKCHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dideoxy-beta-D-galactose is a derivative of the monosaccharide galactose, characterized by the absence of hydroxyl groups at the 2nd and 6th positions. This compound is part of the deoxy sugar family, which plays a crucial role in various biological processes and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideoxy-beta-D-galactose typically involves selective deoxygenation of galactose derivatives. One common method includes the use of bis-thiourea hydrogen-bond-donor catalysts, which facilitate β-selective 2-deoxy and 2,6-dideoxyglucosylations . The reaction conditions often require disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles.

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up for mass production. The use of robust neighboring groups, such as 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA), is proposed to lead to stereoselective glycosidic linkages .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dideoxy-beta-D-galactose undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Common substitution reactions include nucleophilic substitutions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

2,6-Dideoxy-beta-D-galactose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dideoxy-beta-D-galactose involves its interaction with glycosidase enzymes. By mimicking natural substrates, it can inhibit these enzymes, affecting glycosylation pathways. This inhibition can lead to various biological effects, including the modulation of cell signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2,6-Dideoxy-beta-D-galactose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glycosidase enzymes makes it a valuable tool in biochemical research and therapeutic development.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2R,4R,5R,6R)-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1

InChI Key

FDWRIIDFYSUTDP-KAZBKCHUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O)O)O

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Origin of Product

United States

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